molecular formula C20H28N4O B12240753 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12240753
M. Wt: 340.5 g/mol
InChI Key: GTOJSXUAOZCHFY-UHFFFAOYSA-N
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Description

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring linked to a methoxyphenyl group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate indazole derivative under controlled conditions. The reaction often requires the use of solvents such as toluene or ethyl acetate and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking and molecular dynamics simulations, have provided insights into its binding affinity and pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar receptor affinity.

    Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.

    Urapidil: Known for its antihypertensive properties.

Uniqueness

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications. Its specific binding affinity and pharmacokinetic properties make it a promising candidate for further research and development .

Properties

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C20H28N4O/c1-22-19(16-7-3-4-8-17(16)21-22)15-23-11-13-24(14-12-23)18-9-5-6-10-20(18)25-2/h5-6,9-10H,3-4,7-8,11-15H2,1-2H3

InChI Key

GTOJSXUAOZCHFY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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